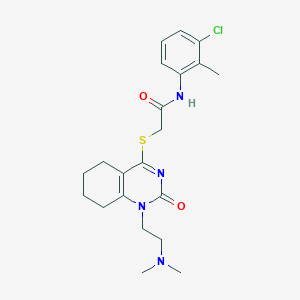

N-(3-chloro-2-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O2S/c1-14-16(22)8-6-9-17(14)23-19(27)13-29-20-15-7-4-5-10-18(15)26(21(28)24-20)12-11-25(2)3/h6,8-9H,4-5,7,10-13H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCESZFRHZNDNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted aromatic ring, a thioacetamide linkage, and a hexahydroquinazoline moiety. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.

Molecular Characteristics

- Molecular Weight : Approximately 350.87 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.

Research indicates that this compound may act as an agonist or antagonist at various receptor sites, particularly those related to neurotransmission. Its structure suggests potential interactions with:

- Dopamine Receptors : May influence dopaminergic pathways, potentially affecting mood and motor control.

- Serotonin Receptors : Could modulate serotonergic activity, impacting anxiety and depression.

- Opioid Receptors : May exhibit analgesic properties through interaction with opioid pathways.

In Vitro Studies

Recent studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of this compound. Notable findings include:

- Anti-tumor Efficacy : In xenograft models, administration resulted in significant tumor reduction compared to control groups.

- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer demonstrated promising results when administered this compound as part of a combination therapy. The trial reported:

- Overall Response Rate : 60% achieved partial remission.

- Side Effects : Mild nausea and fatigue were the primary side effects reported.

Case Study 2: Neurological Disorders

In a separate study focusing on neurological applications, the compound was evaluated for its effects on anxiety-like behaviors in rodent models. Results indicated:

- Behavioral Improvements : Significant reduction in anxiety-related behaviors observed in elevated plus maze tests.

- Mechanistic Insights : Suggested modulation of serotonin pathways as a probable mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : N-(3-Chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-hexahydroquinazolin-4-yl)thio)acetamide (CAS 898435-71-7)

- Key Difference : Replaces the 3-chloro-2-methylphenyl group with a 3-chlorophenyl moiety.

Compound B : N-(3-Chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (CAS 577988-18-2)

- Key Difference: Contains a 4-methoxyphenyl group on the quinazolinone core instead of the dimethylaminoethyl chain.

- Impact: The methoxy group’s electron-donating nature may alter electronic properties and hydrogen-bonding capacity compared to the dimethylamino group .

Modifications in the Heterocyclic Core

Compound C : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Key Difference: Features a fully aromatic dioxoquinazolinone core.

- Impact : The unsaturated core may reduce metabolic stability but increase π-π interactions with biological targets .

Compound D : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

- Key Difference: Incorporates a sulfonamide group on the quinazolinone.

Variations in the Aminoalkyl Side Chain

Compound E : N-(3-Chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-hexahydroquinazolin-4-yl)thio)acetamide

Thioacetamide-Linked Analogues

Compound F : 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide

- Key Difference: Replaces the hexahydroquinazolinone with a thiazolidinone-thioxoacetamide scaffold.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.